2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core with benzylsulfanyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,6-dimethylthieno[2,3-d]pyrimidin-4-one with benzylthiol in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 3,6-dimethylthieno[2,3-d]pyrimidin-4-one.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3,6-Dimethylthieno[2,3-d]pyrimidin-4-one.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . The compound’s anticancer activity is linked to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine
Uniqueness
2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-8-12-13(20-10)16-15(17(2)14(12)18)19-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUKUCDCVXTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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